Enterolactone

Descripción general

Descripción

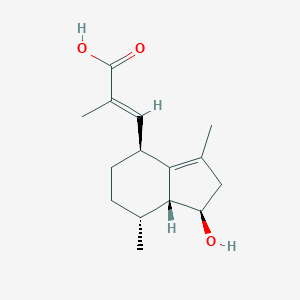

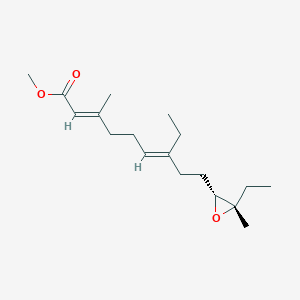

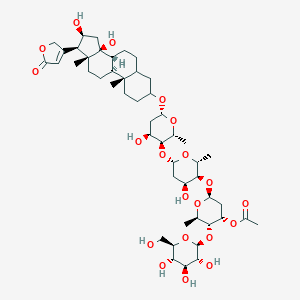

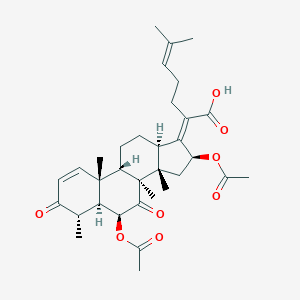

Enterolactone is an organic compound classified as an enterolignan1. It is formed by the action of intestinal bacteria on plant lignan precursors present in the diet1. Many dietary plant lignan precursors, such as secoisolariciresinol, matairesinol, lariciresinol, pinoresinol, and sesamin, can be metabolized by gut microbes to enterolactone1.

Synthesis Analysis

The conversion of plant lignans to bioactive enterolignans in the gastrointestinal tract is mediated through microbial processing2. A score was calculated to summarize the abundance of bacteria species that were significantly associated with plasma enterolactone levels2.

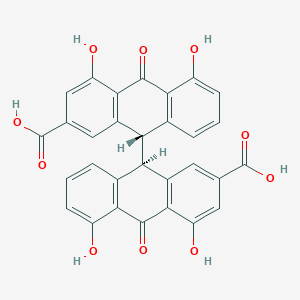

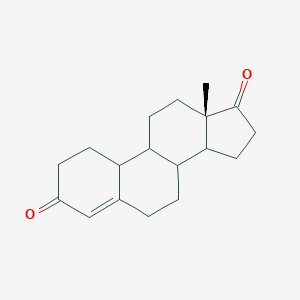

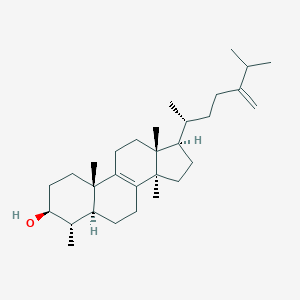

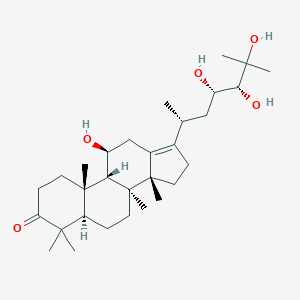

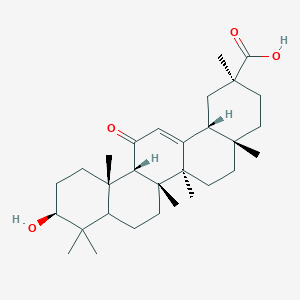

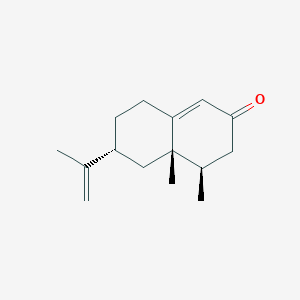

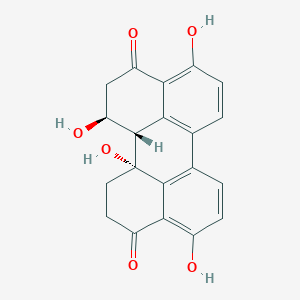

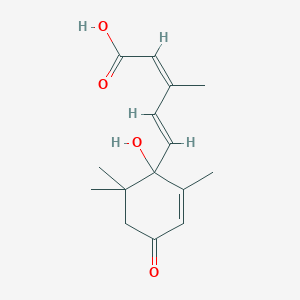

Molecular Structure Analysis

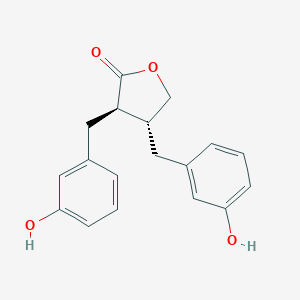

Enterolactone has a molecular structure similar to endogenous estrogen and estradiol3. Interacting with metabolites decreases the intra-connectivity of Aβ42, resulting in a reduction in strongly correlated residue pairs and a complete absence of strongly anti-correlated residue pairs4.

Chemical Reactions Analysis

Enterolactone is suggested to possess beneficial health effects in humans1. In epidemiological studies, lower concentrations of enterolactone have been observed in breast cancer patients compared to healthy controls, which may suggest that enterolactone is anti-carcinogenic1.

Physical And Chemical Properties Analysis

Enterolactone has a chemical formula of C18H18O4 and a molar mass of 298.338 g·mol−11. It is stable under normal conditions6.

Aplicaciones Científicas De Investigación

-

Antioxidant Status of Dairy Cows Fed Flaxseed

- Application : Enterolactone has antioxidant properties and can improve the antioxidant status of dairy cows when they are fed flaxseed .

- Method : Dairy cows are fed flaxseed, and their antioxidant status is measured .

- Results : The antioxidant status of dairy cows fed flaxseed improves, which may have implications for the health of the cows and the quality of the milk they produce .

-

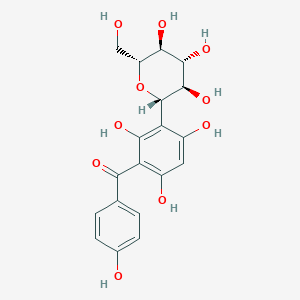

Interplay between Lignans and Gut Microbiota

- Application : The human gut microbiota can convert dietary lignans into biologically active compounds, especially enterolignans (i.e., enterolactone and enterodiol), which play anti-inflammatory and anti-oxidant roles, act as estrogen receptor activators and modulate gene expression and/or enzyme activity .

- Method : Dietary interventions involving foods enriched in lignans are studied for their effects on gut microbiota and the production of enterolignans .

- Results : Dietary interventions involving foods enriched in lignans have shown beneficial and protective effects on various human pathologies, including colorectal and breast cancer and cardiovascular diseases .

-

Pharmacokinetics of Enterolactone

- Application : The pharmacokinetics of enterolactone consumed through milk may have implications for ruminants and humans’ health .

- Method : The pharmacokinetics of enterolactone are studied when it is consumed through milk .

- Results : The results of these studies could have implications for the health of ruminants and humans .

-

Prevention of Human Chronic Disorders

- Application : Enterolignans, including enterolactone, could be considered future promising nutraceuticals for the prevention of human chronic disorders .

- Method : Dietary interventions involving foods enriched in lignans are studied for their effects on human health .

- Results : Dietary interventions involving foods enriched in lignans have shown beneficial and protective effects on various human pathologies, including colorectal and breast cancer and cardiovascular diseases .

Safety And Hazards

Enterolactone may cause skin irritation, serious eye irritation, and may cause respiratory irritation6. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation6.

Direcciones Futuras

There is a growing interest in using phytoestrogen as preventative medicine in the form of nutraceuticals7. The availability of biomarkers that estimate intake of specific foods and dietary components could greatly enhance nutritional research targeting compliance to national recommendations as well as direct associations with disease outcomes7.

Propiedades

IUPAC Name |

(3R,4R)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDGDHBAMCBBLR-WMLDXEAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048183 | |

| Record name | Enterolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one | |

CAS RN |

78473-71-9 | |

| Record name | Enterolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Enterolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.